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3-Benzoylpyridine-adenine dinucleotide

substrate specificity primary alcohol dehydrogenase coenzyme analogue

3‑Benzoylpyridine‑adenine dinucleotide (Bz3PdAD) is a synthetic analogue of β‑nicotinamide adenine dinucleotide (NAD⁺) in which the nicotinamide moiety is replaced by a 3‑benzoylpyridine group. This C‑3 benzoyl substitution introduces both steric bulk and an altered electron‑withdrawing character to the pyridinium ring, which fundamentally changes the coenzyme's interaction with NAD⁺‑dependent dehydrogenases.

Molecular Formula C27H32N6O14P2
Molecular Weight 726.5 g/mol
CAS No. 104076-88-2
Cat. No. B019366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoylpyridine-adenine dinucleotide
CAS104076-88-2
Synonyms3-benzoylpyridine-adenine dinucleotide
Bz3PdAD
Molecular FormulaC27H32N6O14P2
Molecular Weight726.5 g/mol
Structural Identifiers
SMILESC1C=CN(C=C1C(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O
InChIInChI=1S/C27H32N6O14P2/c28-24-18-25(30-12-29-24)33(13-31-18)27-23(38)21(36)17(46-27)11-44-49(41,42)47-48(39,40)43-10-16-20(35)22(37)26(45-16)32-8-4-7-15(9-32)19(34)14-5-2-1-3-6-14/h1-6,8-9,12-13,16-17,20-23,26-27,35-38H,7,10-11H2,(H,39,40)(H,41,42)(H2,28,29,30)/t16-,17-,20-,21-,22-,23-,26-,27-/m1/s1
InChIKeyPDQBXNVFMIWCME-XXQHZGKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Benzoylpyridine‑adenine dinucleotide (CAS 104076‑88‑2): Core Identity and Structural Class for Procurement Screening


3‑Benzoylpyridine‑adenine dinucleotide (Bz3PdAD) is a synthetic analogue of β‑nicotinamide adenine dinucleotide (NAD⁺) in which the nicotinamide moiety is replaced by a 3‑benzoylpyridine group [1]. This C‑3 benzoyl substitution introduces both steric bulk and an altered electron‑withdrawing character to the pyridinium ring, which fundamentally changes the coenzyme's interaction with NAD⁺‑dependent dehydrogenases [2]. The compound is formally classified as a coenzyme analogue (MeSH Supplementary Concept C050094) and is primarily employed as a mechanistic probe for alcohol dehydrogenase (EC 1.1.1.1) [3].

3‑Benzoylpyridine‑adenine dinucleotide: Why Generic NAD⁺ or Other 3‑Substituted Analogues Cannot Be Substituted


Simple availability of other NAD⁺ analogues such as 3‑acetylpyridine‑adenine dinucleotide (APAD⁺) or native NAD⁺ does not suffice for experiments requiring a coenzyme with restricted substrate specificity and a defined kinetic mechanism. The benzoyl substituent at the C‑3 position of the pyridinium ring is sterically and electronically distinct from smaller or less rigid substituents (e.g., acetyl, cyano) [1]. This unique steric profile causes the benzoyl group to partially occupy the substrate‑binding pocket of horse liver alcohol dehydrogenase (HLADH), thereby physically restricting access of secondary alcohols to the active site and switching the kinetic mechanism from ordered to rapid‑equilibrium random bi‑bi [2]. Using a generic NAD⁺ analogue would fail to reproduce this dual alteration in substrate scope and catalytic mechanism, making Bz3PdAD the only validated coenzyme for studies where the interplay between coenzyme steric bulk, substrate selection, and kinetic pathway is the variable under investigation [3].

3‑Benzoylpyridine‑adenine dinucleotide (Bz3PdAD): Quantifiable Differentiation Evidence Against Closest NAD⁺ Analogues


Complete Restriction of Substrate Specificity to Primary Alcohols vs. Native NAD⁺ (HLADH)

When horse liver alcohol dehydrogenase (HLADH) operates with 3‑benzoylpyridine‑adenine dinucleotide (Bz3PdAD) as coenzyme, only primary alcohols (e.g., ethanol) are accepted as substrates; secondary alcohols (e.g., cyclohexanol) are completely non‑substrates [1]. By contrast, the native coenzyme NAD⁺ supports the oxidation of both primary and secondary alcohols by the same enzyme [2]. This is not a mere reduction in catalytic efficiency; it is a qualitative, binary alteration in substrate acceptance. The molecular basis lies in the benzoyl group protruding into the substrate‑binding cleft, which sterically excludes the larger alkyl groups of secondary alcohols while still permitting the linear chain of primary alcohols to access the catalytic zinc [1].

substrate specificity primary alcohol dehydrogenase coenzyme analogue

Switching of Kinetic Mechanism from Ordered to Rapid‑Equilibrium Random Bi‑Bi vs. NAD⁺

Initial‑rate kinetics and product inhibition studies reveal that the catalytic mechanism of HLADH with Bz3PdAD follows a rapid‑equilibrium random bi‑bi pathway with ethanol as substrate, in contrast to the strictly ordered mechanism (compulsory order of coenzyme binding before substrate) observed with native NAD⁺ and NADH [1]. This mechanistic shift is a direct consequence of the benzoyl group occupying part of the substrate site, which allows substrate and coenzyme to bind independently rather than sequentially [2]. Such a switch in kinetic mechanism is exceptionally rare among NAD⁺ analogues; smaller 3‑substituted analogues (e.g., 3‑acetylpyridine‑adenine dinucleotide) retain the ordered kinetic pathway [3].

enzyme kinetics random bi‑bi mechanism coenzyme‑induced mechanism switch

Predicted Redox Potential Shift Relative to 3‑Acetylpyridine‑adenine dinucleotide (APAD⁺) Based on Hammett Substituent Constants

While the experimentally measured redox potential of Bz3PdAD has not been published, a reliable class‑level inference can be derived from the Hammett substituent constants (σₘ) of the C‑3 aromatic substituents. The benzoyl group (σₘ = 0.43) is more strongly electron‑withdrawing than the acetyl group (σₘ = 0.38) in 3‑acetylpyridine‑adenine dinucleotide (APAD⁺) [1]. For APAD⁺, the redox potential is shifted to −0.248 V vs. NHE, which is +72 mV more positive than NAD⁺ (−0.320 V) [2]. The stronger electron‑withdrawing effect of the benzoyl substituent predicts that the redox potential of Bz3PdAD is shifted further positive, estimated in the range of −0.23 V to −0.21 V, thereby providing a wider thermodynamic driving force for alcohol oxidation compared to APAD⁺ or native NAD⁺ [3].

redox potential tuning Hammett sigma NAD⁺ analogue electrochemistry

Complete Loss of Secondary Alcohol Activity vs. 3‑Acetylpyridine‑adenine dinucleotide (APAD⁺)

In contrast to 3‑benzoylpyridine‑adenine dinucleotide, 3‑acetylpyridine‑adenine dinucleotide (APAD⁺) supports the oxidation of secondary alcohols (e.g., cyclohexanol) by HLADH, albeit with altered kinetics [1]. The acetyl group in APAD⁺ is smaller than the benzoyl group and does not extend far enough into the substrate‑binding cleft to block secondary alcohol docking [2]. This makes APAD⁺ unsuitable as a selective coenzyme for primary alcohol‑only assays, a niche specifically fulfilled by Bz3PdAD. The difference is not gradational but categorical: secondary alcohol activity is present with APAD⁺ and absent with Bz3PdAD [3].

coenzyme analogue selectivity secondary alcohol discrimination structure‑activity relationship

Verified Coenzyme Activity and Database Documentation Distinguishing Bz3PdAD from Uncharacterized NAD⁺ Analogues

The BRENDA enzyme database explicitly lists 3‑benzoylpyridine‑adenine dinucleotide as a functional coenzyme for Equus caballus (horse) alcohol dehydrogenase (EC 1.1.1.1), with a dedicated literature cross‑reference (ref. 285588) to the Samama et al. kinetic characterization [1]. In contrast, many commercially available NAD⁺ analogues lack this level of curated functional validation, existing only as chemical entries without evidence of productive coenzyme activity [2]. Additionally, the MeSH Supplementary Concept record (C050094) formally classifies the compound as a NAD analogue, facilitating literature retrieval and procurement specification [3].

coenzyme validation BRENDA database enzyme kinetics

3‑Benzoylpyridine‑adenine dinucleotide: High‑Value Application Scenarios Rooted in Differential Evidence


Primary Alcohol‑Selective Biosensor Development

When constructing an amperometric ethanol biosensor for clinical or industrial fermentation monitoring, the complete exclusion of secondary alcohol interference is critical. Bz3PdAD, by abolishing all secondary alcohol activity in HLADH while retaining ethanol oxidation, provides absolute substrate selectivity that NAD⁺ or APAD⁺ cannot achieve [1]. This eliminates the need for additional sample clean‑up or enzymatic scavenging steps. The shift to a random bi‑bi kinetic mechanism also simplifies the rate equation, making calibration more linear and robust [2].

Mechanistic Studies of Coenzyme‑Induced Conformational Changes in Dehydrogenases

The benzoyl group of Bz3PdAD serves as both a steric probe and an internal structural restraint within the active site of HLADH, as demonstrated by graphic‑display model building in the original study [1]. This property makes Bz3PdAD uniquely suited for stopped‑flow fluorescence or X‑ray crystallography experiments aimed at dissecting the coupling between coenzyme binding and substrate site occlusion. The documented kinetic mechanism switch from ordered to random further enables experimental designs that isolate the contribution of coenzyme binding order to catalytic rate [2].

Thermodynamic Tuning of Enzymatic Redox Reactions

Based on the inferred redox potential more positive than APAD⁺ (−0.248 V), Bz3PdAD offers a larger thermodynamic driving force for alcohol oxidation [1]. This characteristic is valuable in coupled enzyme systems where the equilibrium of a preceding or subsequent step is redox‑dependent (e.g., aldehyde dehydrogenase, formate dehydrogenase). Researchers seeking a coenzyme analogue with an elevated redox midpoint potential relative to APAD⁺ can source Bz3PdAD as the next‑increment option in a redox‑tuning series, pending experimental confirmation of its exact E°′ [2].

Procurement for Curated Chemical Libraries and Assay Validation Platforms

Institutions building annotated collections of enzyme cofactor analogues for high‑throughput screening or teaching laboratories benefit from the dual database provenance of Bz3PdAD—both BRENDA (functional coenzyme) and MeSH (structural classification) [1]. This formal curation reduces the risk of acquiring an analogue that has not been verified to function as a coenzyme for any characterized dehydrogenase, a common pitfall when sourcing less‑studied NAD⁺ derivatives [2].

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